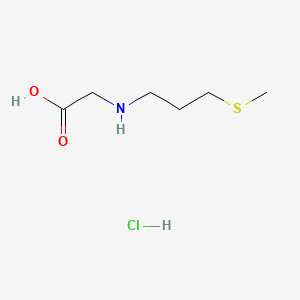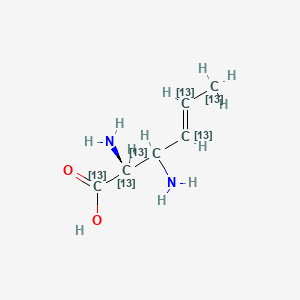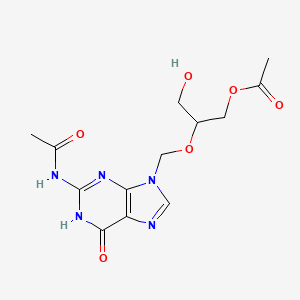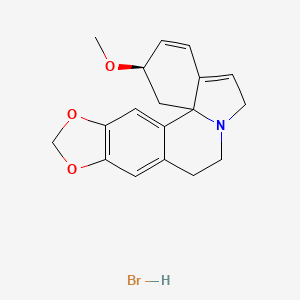
Erythraline, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythraline, hydrobromide is a spirocyclic alkaloid derived from the Erythrina genus, which includes various species of tropical and subtropical plants. These alkaloids are known for their diverse biological activities, including anxiolytic, sedative, and anti-inflammatory effects . This compound is particularly notable for its potential therapeutic applications and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythraline, hydrobromide typically involves the extraction of erythraline from Erythrina species, followed by its conversion to the hydrobromide salt. The extraction process often includes the use of organic solvents and chromatographic techniques to isolate the alkaloid . The hydrobromide salt is then formed by reacting erythraline with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis from simpler precursors. The extraction process is optimized for yield and purity, often involving multiple purification steps. Total synthesis routes are designed to be efficient and scalable, utilizing advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Erythraline, hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities, providing insights into the compound’s potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Erythraline, hydrobromide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Toll-like receptor signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide . Additionally, it interacts with nicotinic acetylcholine receptors, contributing to its anxiolytic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Erythraline, hydrobromide is part of a broader class of erythrinan alkaloids, which include compounds like erythrinine and erysodine . Compared to these similar compounds, this compound is unique in its specific molecular structure and its distinct biological activities. While other erythrinan alkaloids also exhibit central nervous system effects, this compound’s specific interactions with molecular targets like Toll-like receptors and nicotinic acetylcholine receptors set it apart .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields, and its potential therapeutic applications highlight its importance in medicine and industry.
Eigenschaften
CAS-Nummer |
31248-66-5 |
|---|---|
Molekularformel |
C18H20BrNO3 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |
InChI |
InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |
InChI-Schlüssel |
JOSJXGMYSMCCON-WVEXQUBRSA-N |
Isomerische SMILES |
CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Kanonische SMILES |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
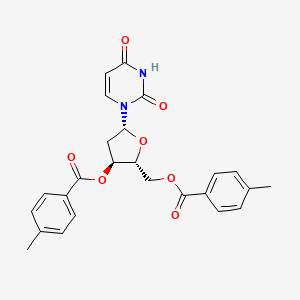
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
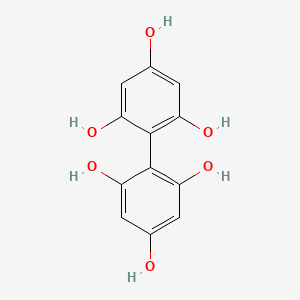
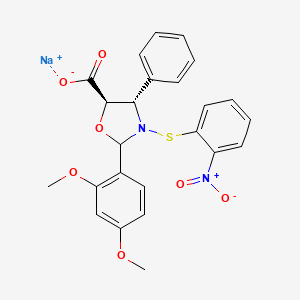
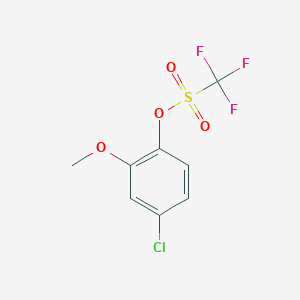
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
